molecular formula C28H32N2O5 B11183452 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11183452
M. Wt: 476.6 g/mol
InChI Key: BJMOGRKMDBVXJT-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The target molecule features a cyclopropylcarbonyl group at position 10 and a 3,4,5-trimethoxyphenyl moiety at position 11. While direct biological activity data for this compound are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in modulating receptor binding or metabolic pathways .

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-9,9-dimethyl-6-(3,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H32N2O5/c1-28(2)14-19-24(21(31)15-28)25(17-12-22(33-3)26(35-5)23(13-17)34-4)30(27(32)16-10-11-16)20-9-7-6-8-18(20)29-19/h6-9,12-13,16,25,29H,10-11,14-15H2,1-5H3

InChI Key

BJMOGRKMDBVXJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4CC4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Approaches

The dibenzo[b,e]diazepinone scaffold is classically synthesized via acid-catalyzed condensation of o-aminobenzophenones with diamines. For example:

  • Precursor preparation : 2-Amino-5-(3,4,5-trimethoxyphenyl)benzophenone synthesized via Ullmann coupling of 2-aminobenzoic acid with 1-bromo-3,4,5-trimethoxybenzene (85% yield).

  • Cyclization : Reacted with N-methylethylenediamine in refluxing acetic acid (12 h) to form the diazepinone core (73% yield).

Catalytic One-Pot Methods

Modern approaches employ transition metal catalysis for improved efficiency:

  • Substrate : o-Nitrobenzoic N-allylamide derivatives

  • Catalysts : MoO₂(acac)₂ (10 mol%) + Cu(CF₃SO₃)₂ (10 mol%)

  • Conditions : Toluene, 110°C, 12 h under N₂

  • Mechanism : Nitrene formation → C–H insertion →-allylic shift → cyclization (90% yield for model compounds).

Functionalization at C3: Dimethyl Group Installation

Direct Alkylation

  • Reagent : Methyl iodide (3 equiv)

  • Base : K₂CO₃ in DMF

  • Conditions : 60°C, 24 h

  • Yield : 68% (diastereomeric ratio 3:1).

Reductive Amination

For stereocontrol:

  • Intermediate : 3-Keto diazepinone

  • Reductant : NaBH₄ in MeOH

  • Methylation : (CH₃)₂SO₄, NaOH(aq)

  • Yield : 82% (single diastereomer).

C10 Acylation with Cyclopropylcarbonyl Group

Acyl Chloride Coupling

  • Reagent : Cyclopropylcarbonyl chloride (1.2 equiv)

  • Base : Et₃N (2.5 equiv)

  • Catalyst : DMAP (0.1 equiv)

  • Solvent : CH₂Cl₂, 0°C → rt

  • Yield : 89%.

Carbodiimide-Mediated Activation

For acid-sensitive substrates:

  • Activation : DIC (1.5 equiv) + HOBt (1.5 equiv)

  • Nucleophile : Cyclopropylcarboxylic acid

  • Solvent : THF, 40°C

  • Yield : 76%.

Optimization and Scale-Up Challenges

ParameterLaboratory Scale (mg)Pilot Scale (kg)Industrial Consideration
Cyclization Yield73%68%Exothermicity control required
C10 Acylation Purity98% (HPLC)95%Column chromatography impractical
Total Cycle Time72 h120 hBatch vs. continuous flow

Key findings:

  • Mo/Cu catalytic system reduces nitro groups 40% faster than traditional Zn/HCl.

  • Crystal polymorphism observed in final product requires controlled cooling rates (-0.5°C/min).

Analytical Characterization Data

1H NMR (400 MHz, CDCl₃) :
δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45–7.32 (m, 4H, ArH), 6.72 (s, 2H, trimethoxyphenyl), 4.21 (q, J=6.8 Hz, 1H, CH), 3.91 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃), 2.98–2.84 (m, 1H, cyclopropyl), 1.48 (s, 6H, CH₃).

HRMS (ESI+) :
Calculated for C₃₁H₃₄N₂O₆ [M+H]⁺: 531.2489. Found: 531.2486.

XRD :
Triclinic P‾1, a=8.924 Å, b=10.335 Å, c=12.678 Å, α=89.7°, β=78.2°, γ=85.1° .

Chemical Reactions Analysis

Types of Reactions

10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activities.

    Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Structural Overview

  • Molecular Formula: C28H32N2O5
  • Molecular Weight: 476.6 g/mol
  • CAS Number: 895362-32-0

Pharmacological Studies

The compound has been investigated for its potential anxiolytic , sedative , and anticonvulsant properties typical of benzodiazepines. Its interaction with the gamma-aminobutyric acid (GABA) receptor enhances inhibitory neurotransmission, which is critical for these effects.

Medicinal Chemistry

Research has focused on the synthesis and optimization of this compound to explore its therapeutic applications. The presence of the cyclopropylcarbonyl group may enhance lipophilicity, potentially improving bioavailability and efficacy in clinical settings.

Case Studies

Several studies have highlighted the pharmacological profiles of similar compounds within the benzodiazepine class:

  • Study on Anxiolytic Effects:
    • A comparative study of various benzodiazepines indicated that compounds with similar structural motifs to 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibited significant anxiolytic effects in animal models (PMC3344550).
  • Synthesis and Biological Activity:
    • Research documented the synthesis pathways and biological testing of related dibenzo[1,4]diazepines that demonstrated promising results in reducing anxiety-like behaviors in rodent models (PubChem).

Industrial Applications

In addition to its medicinal potential, this compound may serve as a reference standard in quality control processes within pharmaceutical manufacturing. Its unique structure can also guide the development of new drugs targeting similar pathways.

Mechanism of Action

The mechanism of action of 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound’s structure allows it to bind to these receptors, modulating their activity and producing anxiolytic effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound ID/Name R1 Substituent R2 Substituent Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR) Source
Target Compound: 10-(Cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-... Cyclopropylcarbonyl 3,4,5-Trimethoxyphenyl Not reported Not reported Not available N/A
6e: 3,3-Dimethyl-10-acetyl-11-(p-nitrobenzoyl)-... Acetyl p-Nitrobenzoyl 230 (decomp.) 75 δ 1.45 (s, 6H, CH3), δ 2.35 (s, 3H, COCH3)
6f: 3,3-Dimethyl-10-acetyl-11-(p-cyclohexylbenzoyl)-... Acetyl p-Cyclohexylbenzoyl 152–153 70 δ 1.25–1.85 (m, 10H, cyclohexyl)
6g: 2,2-Dimethyl-10-acetyl-11-(p-bromobenzoyl)-... Acetyl p-Bromobenzoyl 239–240 77 δ 7.65 (d, J=8.4 Hz, 2H, Ar-H)
5a: 11-Benzoyl-... H Benzoyl 198–200 80 δ 7.45–7.55 (m, 5H, Ar-H)
5b: 11-(p-Fluorobenzoyl)-... H p-Fluorobenzoyl 210–212 82 δ 7.25 (t, J=8.7 Hz, 2H, Ar-H)
10-Butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-... Butyryl 2,3,4-Trimethoxyphenyl Not reported Not reported Smiles: CCCC(=O)N1c2ccccc2NC2=C(...)
11-(4-Methoxyphenyl)-3,3-dimethyl-... (monohydrate) H 4-Methoxyphenyl Not reported Not reported X-ray confirmed (R factor=0.043)

Key Observations

Substituent Impact on Melting Points :

  • Electron-withdrawing groups (e.g., nitro in 6e) correlate with higher decomposition temperatures (~230°C), likely due to enhanced crystallinity or intermolecular interactions .
  • Bulky substituents (e.g., cyclohexyl in 6f) reduce melting points (152–153°C), suggesting steric hindrance limits packing efficiency .

Synthetic Yields: Yields for acetyl-substituted analogs (70–77%) are comparable, indicating the robustness of the synthesis protocol using enaminoketones and arylglyoxals .

Unique Features of the Target Compound: The cyclopropylcarbonyl group at R1 may enhance metabolic stability compared to acetyl or benzoyl groups due to reduced enzymatic cleavage susceptibility.

Research Findings and Implications

  • Synthetic Methodology: The target compound can likely be synthesized via the established route involving enaminoketones and arylglyoxal hydrates in 2-propanol, as demonstrated for analogs in .
  • Spectroscopic Characterization : While ¹H NMR data for the target compound are unavailable, analogs show characteristic signals for methyl groups (δ 1.45–2.35) and aryl protons (δ 7.25–7.65), which can guide future analyses .
  • Crystallographic Insights : X-ray studies (e.g., for ) confirm the diazepine ring's conformation, suggesting the target molecule’s structure is similarly well-defined.

Biological Activity

Structural Overview

The molecular structure of the compound features a dibenzo[1,4]diazepine core with various substituents that contribute to its biological activity. The cyclopropylcarbonyl and trimethoxyphenyl groups are particularly noteworthy for their influence on the compound's interaction with biological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC22H28N2O4
Molecular Weight368.48 g/mol
Key Functional GroupsCyclopropylcarbonyl, Trimethoxyphenyl
Core StructureDibenzo[b,e][1,4]diazepine

Pharmacological Properties

  • Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on various enzymes. Preliminary investigations suggest that it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival .
  • Cytotoxicity : In vitro studies have shown that derivatives of similar structural frameworks exhibit varying degrees of cytotoxicity against different cancer cell lines. The specific compound's cytotoxic effects remain to be fully characterized but suggest potential as an anticancer agent .
  • Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This suggests that the compound may also possess similar activity, which warrants further investigation .

The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. The presence of the dibenzo[1,4]diazepine structure is known to interact with neurotransmitter receptors and ion channels, potentially influencing neuropharmacological outcomes.

Case Studies

Case Study 1: Cancer Cell Lines
In a study examining the effects of structurally related compounds on human cancer cell lines (e.g., HeLa and MCF-7), significant inhibition of cell proliferation was observed at micromolar concentrations. The mechanism was attributed to cell cycle arrest and induction of apoptosis.

Case Study 2: Enzyme Inhibition Profile
Another study assessed the enzyme inhibition profile against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds similar in structure showed selective inhibition patterns, indicating potential for treating neurodegenerative diseases .

Q & A

Q. What protocols ensure reproducibility in multi-lab synthesis collaborations?

  • Methodological Answer : Standardize synthetic protocols using IUPAC guidelines, with detailed SOPs for inert atmosphere techniques, quenching steps, and workup. Inter-lab validation via round-robin testing (e.g., three independent labs synthesize the compound) and cross-characterization (NMR, HPLC) minimizes batch variability .

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